molecular formula C13H19ClN2 B2696564 [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine CAS No. 105479-08-1

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine

Cat. No.: B2696564
CAS No.: 105479-08-1
M. Wt: 238.76
InChI Key: KLAOUOOMPFFUMC-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The synthesis of this compound emerged during the late 20th century as part of systematic efforts to optimize nitrogen-containing heterocycles for bioactive applications. Registered under CAS 170119-33-2, its development coincided with broader explorations into pyrrolidine derivatives as modulators of neurological and metabolic pathways. Early synthetic routes likely involved reductive amination between 4-chlorobenzylamine and 2-(pyrrolidin-1-yl)acetaldehyde precursors, though modern protocols emphasize atom-efficient coupling strategies.

Position within Pyrrolidine-Based Pharmacophore Research

Pyrrolidine's saturated five-membered ring provides conformational rigidity while maintaining synthetic flexibility—a duality exploited in this compound's design. The scaffold aligns with trends in sp³-hybridized pharmacophores, which improve target binding through enhanced three-dimensional coverage compared to planar aromatic systems. Specifically:

  • The pyrrolidinylethylamine moiety enables hydrogen bonding via its tertiary amine, while the 4-chlorobenzyl group introduces hydrophobic and halogen-bonding capabilities.
  • Pseudorotation of the pyrrolidine ring allows dynamic adaptation to enzyme active sites, a feature critical for inhibiting structurally diverse targets like acetylcholinesterase and DPP-IV.

Significance in Heterocyclic Chemistry Research

As a bifunctional heterocycle, this compound bridges aromatic and aliphatic nitrogen chemistry:

Feature Role in Heterocyclic Systems
Pyrrolidine ring Provides stereochemical diversity; sp³ hybridization enhances 3D interaction space
4-Chlorophenyl group Introduces electron-withdrawing effects, modulating π-π stacking and dipole interactions
Ethylamine linker Balances hydrophilicity and conformational flexibility

Such structural attributes make it a template for developing protease inhibitors, GPCR modulators, and antimicrobial agents.

Nomenclature Systems and Structural Classification

The compound's systematic IUPAC name reflects its substituent hierarchy:

  • Parent chain : Ethane-1,2-diamine (ethylamine backbone)
  • Substituents :
    • N1: 4-Chlorobenzyl group
    • N2: Pyrrolidin-1-yl group

Alternative designations include:

  • N-[(4-Chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine
  • 4-Chloro-N-(2-pyrrolidin-1-ylethyl)benzylamine

These variants highlight its classification as a secondary amine with dual aromatic and heterocyclic substituents.

Research Evolution of Pyrrolidinylethylamine Derivatives

The structural evolution of this compound class illustrates three key phases:

Phase 1 (1980s–2000s): Exploration of pyrrolidine's basicity and ring puckering effects on receptor affinity. Early derivatives focused on antipsychotic applications, leveraging the pyrrolidine-ethylamine motif's ability to cross the blood-brain barrier.

Phase 2 (2010–2020): Integration of halogenated aryl groups to enhance target selectivity. The 4-chlorophenyl substitution emerged as optimal for balancing lipophilicity and steric demand in kinase inhibitors.

Phase 3 (2020–present): Computational-guided optimization of substituent patterns. Recent studies employ molecular docking to refine the ethylamine linker's length and the pyrrolidine ring's substitution sites, yielding derivatives with sub-nM affinities for neurological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOUOOMPFFUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes nucleophilic substitution and acylation via reactions such as:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., K2_2CO3_3) to form tertiary amines. Yields range from 70–95% depending on steric hindrance.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. For example, reaction with acetic anhydride in dichloromethane produces N-acetyl derivatives in 82–88% yield.

Oxidation and Reduction

The amine group exhibits redox activity:

  • Oxidation : Reacts with H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) to form nitroxide radicals or imine intermediates. Controlled oxidation with KMnO4_4 in acidic media yields aldehyde derivatives .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the chlorophenyl group to cyclohexane derivatives, though this is less common due to steric protection by the pyrrolidine moiety.

Acid-Catalyzed Hydrolysis

The compound participates in hydrolysis under strong acidic conditions:

Conditions Products Yield Byproducts
6M H2_2SO4_4, 80–85°C4-Chlorobenzyl alcohol, ethylene diamine75%Benzylamine derivatives
48% HBr, refluxSimilar products with Br^- incorporation68%Phenethylamine
This reaction is critical in synthesizing intermediates for antidepressants like norsertraline .

Cyclization Reactions

The pyrrolidine and ethylene diamine moieties enable cyclization:

  • Piperazine Formation : Reacts with 1,2-dichloroethane in DMF under NiCl2_2 catalysis at 120°C to form piperazine derivatives (e.g., N-arylpiperazines). Yields reach 89% with 99% regioselectivity .

  • Lactam Synthesis : In the presence of NaBH4_4 and Fe(acac)3_3, forms γ-lactams through Michael addition and Baeyer–Villiger oxidation (52% yield over three steps) .

Kinetic and Mechanistic Insights

  • Reaction Order : Kinetic studies of analogous amines reveal first-order dependence on substrate concentration and pseudo-zero-order behavior under excess reagent conditions .

  • Mechanistic Pathways : DFT calculations indicate that radical intermediates dominate in photocatalytic reactions, with spin density localized on the aldehyde group (ΔG ≈ 63.0 kcal/mol) .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Application
AlkylationMethyl iodide, K2_2CO3_3, DMFTertiary amineDrug intermediate synthesis
Acid HydrolysisH2_2SO4_4, 80°C4-Chlorobenzyl alcoholAntidepressant precursors
Cyclization1,2-Dichloroethane, NiCl2_2N-ArylpiperazineCNS-active pharmaceuticals
OxidationmCPBA, CH2_2Cl2_2Nitroxide radicalMechanistic studies

Scientific Research Applications

Chemistry

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine serves as a versatile building block in synthetic chemistry. Its structural components allow for the creation of more complex molecules, facilitating advancements in chemical synthesis and material science. The compound's unique properties enable chemists to explore structure-activity relationships that can lead to novel compounds with desired characteristics .

Biology

In biological studies, this compound has been investigated for its interactions with various neurotransmitter systems. Preliminary research indicates potential effects on dopamine and serotonin receptors, which could have implications for mood regulation and treatment of neuropsychiatric disorders .

Biological Activity:

  • Dopamine Receptors: Possible implications in mood regulation and neuropsychiatric disorders.
  • Serotonin Receptors: Potential effects on anxiety and depression.

In vitro assays have demonstrated varying degrees of cytotoxicity against specific cancer cell lines, suggesting broader therapeutic potential in oncology .

Medicine

The compound is being explored for its potential therapeutic properties. Its interactions with neurotransmitter systems position it as a candidate for drug development aimed at treating conditions such as depression and anxiety. Additionally, its structure allows for modifications that can optimize efficacy and reduce side effects .

Case Studies:

  • Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating potential use as an anticancer agent .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • The target compound’s discontinued status limits direct pharmacological data, necessitating extrapolation from structural analogs.
  • Pyrrolidine-based amines generally exhibit reduced metabolic clearance compared to piperazine analogs but lower receptor affinity due to decreased basicity.
  • Future studies should explore hybrid structures (e.g., chlorophenyl-pyrrolidine with extended aromatic systems) to balance selectivity and potency.

Biological Activity

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine, commonly referred to as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a chlorophenyl group and a pyrrolidine moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H19ClN2
  • Molecular Weight : 240.76 g/mol
  • CAS Number : 5180015

The compound features a chlorinated phenyl group that may enhance its lipophilicity and biological activity, along with an ethylamine chain that could influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting dopamine and norepinephrine pathways. This mechanism is similar to other compounds in the phenethylamine class, which are known for their stimulant and psychoactive effects.

Biological Activities

  • Stimulant Effects : The compound exhibits stimulant properties, potentially leading to increased alertness and energy levels.
  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects due to its modulation of monoamines.
  • Analgesic Properties : Some analogues have shown promise in pain management through central nervous system pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
StimulantIncreased locomotor activity in animal models
AntidepressantReduction in depressive-like behaviors
AnalgesicPain relief in rodent models
NeuroprotectivePotential protection against neurotoxicity

Case Study Analysis

A notable case study involved the assessment of this compound's effects on rodent models subjected to stress-induced depression. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties. Additionally, the compound demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cells exposed to toxic agents.

Safety and Toxicology

While the therapeutic potentials are promising, safety evaluations are critical. Reports indicate that certain derivatives may lead to adverse effects such as tachycardia and hypertension when administered at high doses. Long-term toxicity studies remain essential for understanding the safety profile of this compound.

Q & A

Q. What are the recommended synthetic routes for [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting 4-chlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like triethylamine. Optimization may include:

  • Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation .
  • Solvent selection : Ethanol or THF for improved solubility of intermediates .
  • Catalysts : Use of NaBH₄ or Pd/C for reductive amination steps to enhance yields .
    Purification via column chromatography (silica gel, hexane/ethyl acetate) or crystallization from ethanol is recommended .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: Refer to GHS-compliant protocols:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Hazard Code H315/H319) .
  • Ventilation : Use fume hoods due to potential inhalation risks (H335) .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill management : Neutralize with sand or vermiculite, avoiding water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer: Contradictions in pharmacological data (e.g., receptor binding vs. functional assays) require:

  • Standardized assay conditions : Control variables like pH, temperature, and cell line origin. For example, discrepancies in µ-opioid receptor affinity may arise from differences in CHO vs. HEK293 cell models .
  • Structural validation : Confirm compound identity via NMR (¹H/¹³C) and HRMS before testing. Impurities >1% can skew results .
  • Dose-response curves : Use at least 6 concentrations to calculate accurate EC₅₀/IC₅₀ values .

Q. What advanced analytical methods are suitable for characterizing this compound and its metabolites?

Answer:

  • LC-HRMS/MS : For metabolic profiling in hepatocyte incubations (e.g., CYP450-mediated oxidation of the pyrrolidine ring) .
  • X-ray crystallography : To resolve stereochemistry if chiral centers are present (e.g., amine group configuration) .
  • NMR relaxation studies : Assess molecular dynamics in solution, particularly for conformational analysis of the ethyl-pyrrolidine chain .

Q. How can structural modifications enhance the compound’s selectivity for target receptors?

Answer:

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with 4-fluorophenyl to modulate lipophilicity (ClogP from 2.8 → 2.3) while retaining target engagement .
  • Side-chain elongation : Introduce a methyl group at the ethylamine linker to restrict rotational freedom, improving binding to GPCRs (e.g., serotonin 5-HT₂A) .
  • Prodrug strategies : Acetylate the amine to enhance blood-brain barrier penetration, followed by esterase-mediated activation .

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